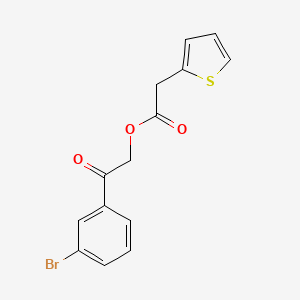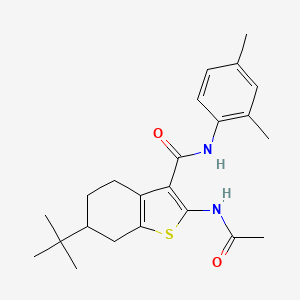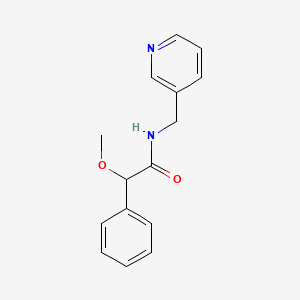![molecular formula C20H19FN2O6 B3933493 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B3933493.png)
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate
Vue d'ensemble
Description
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate, also known as FMNO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FMNO belongs to the class of nitroaromatic compounds and is known for its antimicrobial and anti-inflammatory properties.
Applications De Recherche Scientifique
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial properties against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Mécanisme D'action
The exact mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate is not fully understood, but it is believed to act by inhibiting the growth of bacterial cells and reducing inflammation in the body. 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate has been shown to have minimal toxicity and is well-tolerated in animal studies. It has been found to have low cytotoxicity against human cells, making it a potential candidate for the development of new antimicrobial and anti-inflammatory drugs. 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of various bacterial infections. It also has anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. However, the limitations of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate include its low solubility in water, which may affect its bioavailability, and its high cost of synthesis.
Orientations Futures
Future research on 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate could focus on optimizing its synthesis method to reduce the cost and improve its bioavailability. Further studies could also investigate its potential applications in the treatment of various bacterial infections and inflammatory diseases. The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate could also be further elucidated to understand its effects on bacterial cells and the inflammatory response. Additionally, the potential use of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate as a therapeutic agent in animal models could be explored to determine its safety and efficacy.
Propriétés
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-(4-fluoroanilino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O6/c1-13-5-6-14(11-17(13)23(27)28)18(24)12-29-20(26)4-2-3-19(25)22-16-9-7-15(21)8-10-16/h5-11H,2-4,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSGTNHKAHAWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-benzyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B3933432.png)
![4-methyl-N-{2-[(1-piperidinylacetyl)amino]ethyl}benzamide](/img/structure/B3933434.png)
![2-(2-chlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B3933442.png)
![5-bromo-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3933455.png)

![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-3,4,5-triethoxybenzamide](/img/structure/B3933464.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)prolinamide](/img/structure/B3933470.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3933477.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-methoxy-N-phenylbenzenesulfonamide](/img/structure/B3933481.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B3933484.png)

![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B3933507.png)
